molecular formula C19H19N5O B2792229 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline CAS No. 2319848-63-8

2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline

Cat. No.: B2792229
CAS No.: 2319848-63-8
M. Wt: 333.395
InChI Key: MWQMKWYFYNMAKP-UHFFFAOYSA-N
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Description

2-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is a heterocyclic compound featuring a quinoxaline core linked to an 8-azabicyclo[3.2.1]octane scaffold via a carbonyl group, with a pyrazole substituent at the 3-position of the bicyclic system. The quinoxaline moiety, a bicyclic aromatic system with two nitrogen atoms, distinguishes it from structurally related compounds and may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19(18-12-20-16-4-1-2-5-17(16)22-18)24-13-6-7-14(24)11-15(10-13)23-9-3-8-21-23/h1-5,8-9,12-15H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQMKWYFYNMAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4N=C3)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the pyrazole and quinoxaline moieties. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Recent studies have identified this compound as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. Inhibition of NAAA may enhance the therapeutic effects of PEA, making this compound a candidate for treating various inflammatory conditions.

SAR studies have revealed that modifications to the phenoxy group significantly influence biological activity. For instance, substituents at different positions on the phenyl ring were evaluated, with para-substituted derivatives showing enhanced inhibitory effects compared to their ortho or meta counterparts .

Table 2: Inhibitory Activity of Derivatives

CompoundIC50 (μM)Comments
Parent Compound0.042High potency against NAAA
Para-Methyl Derivative0.008Enhanced activity
Ortho-Methyl Derivative0.065Reduced potency

Additional Biological Activities

Beyond its role as an NAAA inhibitor, preliminary screenings have indicated that this compound exhibits moderate activity against other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC) , suggesting a broader pharmacological profile that may be beneficial in treating various conditions related to lipid metabolism and inflammation .

In Vivo Pharmacological Evaluation

A study conducted using animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. The pharmacological profile indicated not only efficacy but also favorable pharmacokinetic properties, suggesting that this compound could be developed into a therapeutic agent for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biological pathways.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activity/Applications
Target Compound : 2-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline C₁₉H₁₇N₅O 331.38 Quinoxaline core, 8-azabicyclo[3.2.1]octane, pyrazole substituent Hypothesized kinase inhibition (inferred from analogues)
3-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile () C₁₈H₁₈N₄O 306.36 Benzonitrile substituent, otherwise identical bicyclic scaffold Research use only; no specific biological data
Dihydropyrazol-1-yl-quinolone derivatives () Variable (e.g., C₂₀H₁₈N₄O₃) ~350–400 Quinolone core, dihydropyrazole Moderate antimicrobial activity (compounds 7a, 7g < standard drugs)
Pyrimido-oxazine derivative () C₃₂H₄₁FN₈O₄ 620.73 Fluorine, pyrimido[5,4-b][1,4]oxazine, tert-butyl carbamate Industrial chemistry applications; no explicit biological data
TRK Kinase Inhibitors () Variable ~450–500 Pyrazolo[1,5-a]pyrimidine, difluorophenyl Anticancer activity via TRK kinase inhibition

Functional and Pharmacological Insights

  • Quinoxaline vs. The electron-deficient quinoxaline may improve interactions with kinase ATP-binding domains compared to benzonitrile’s polar nitrile group .
  • Quinoxaline vs. Quinolone: The quinolone derivatives () exhibit moderate antimicrobial activity, but the target compound’s quinoxaline core—with dual nitrogen atoms—may confer distinct electronic properties, favoring interactions with different biological targets (e.g., kinases vs. bacterial enzymes) .
  • Role of Fluorine and Substituents : The pyrimido-oxazine derivative () includes fluorine, which typically enhances metabolic stability and binding affinity. The absence of fluorine in the target compound may reduce potency but improve tolerability .
  • TRK Kinase Inhibitors: While the TRK inhibitors () share pyrazole and bicyclic motifs, their pyrazolo[1,5-a]pyrimidine core differs from the target compound’s quinoxaline. This suggests divergent selectivity profiles, though both may target kinase ATP-binding sites .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Quinoxaline’s planar aromatic system may reduce aqueous solubility compared to benzonitrile or quinolone derivatives. However, the carbonyl linker could mitigate this by introducing polarity.
  • Bioavailability : The 8-azabicyclo[3.2.1]octane scaffold may enhance membrane permeability due to its rigid, lipophilic structure, a feature shared with the TRK inhibitors .

Biological Activity

The compound 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is a member of a novel class of azabicyclic compounds that have garnered attention for their potential biological activities, particularly as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme plays a significant role in the metabolism of endocannabinoids and other lipid mediators, making it a target for therapeutic intervention in inflammatory and pain-related conditions.

Chemical Structure

The structure of the compound features a bicyclic framework with a pyrazole moiety and a quinoxaline ring, which are crucial for its biological activity. The molecular formula is C16H18N4OC_{16}H_{18}N_{4}O with a molecular weight of 282.34 g/mol.

The primary mechanism by which this compound exerts its effects is through the inhibition of NAAA, which is responsible for the hydrolysis of palmitoylethanolamide (PEA). By inhibiting this enzyme, the compound increases the levels of PEA, thereby enhancing its anti-inflammatory and analgesic properties at sites of inflammation .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the azabicyclo framework can significantly influence the inhibitory potency against NAAA. For instance, derivatives with specific substitutions on the pyrazole or quinoxaline rings exhibit varying degrees of activity, highlighting the importance of structural optimization in drug design .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that compounds similar to this compound can inhibit NAAA with IC50 values in the low nanomolar range, indicating potent activity .

In vivo pharmacological evaluations further support these findings, showing that such compounds can effectively reduce inflammation and pain in animal models. For example, one lead compound from this class was shown to significantly decrease pain responses in models of neuropathic pain when administered systemically .

Table 1: Summary of Biological Activity Data

Compound NameIC50 (μM)MechanismReference
ARN196890.042Non-covalent NAAA inhibition
Lead Compound 390.655NAAA inhibition
This compoundTBDTBDTBD

Case Studies

One notable case study involved the application of a derivative similar to this compound in treating chronic pain conditions associated with inflammation. The study reported significant improvements in pain management compared to standard treatments, suggesting that this compound could serve as a valuable therapeutic agent in clinical settings.

Q & A

Q. Q: What are the common synthetic routes for preparing 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline, and how are intermediates purified?

A: The synthesis typically involves multi-step reactions:

Bicyclic core formation : Condensation of a quinoxaline derivative with a functionalized 8-azabicyclo[3.2.1]octane precursor under reflux conditions (e.g., using DCM/THF as solvents) .

Pyrazole coupling : Nucleophilic substitution or transition-metal-catalyzed cross-coupling to introduce the pyrazole moiety .

Carbonyl activation : Use of coupling agents like EDCI/HOBt for amide bond formation between intermediates .
Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) is standard for isolating intermediates. Final compounds may require recrystallization or preparative HPLC for >95% purity .

Advanced Experimental Design

Q. Q: How can researchers optimize reaction yields and minimize side products in the synthesis of this compound?

A: Employ Design of Experiments (DoE) methodologies to systematically evaluate variables (temperature, solvent polarity, catalyst loading). For example:

  • Factorial design : Test interactions between solvent polarity (DMF vs. THF) and temperature (25°C vs. 60°C) on coupling efficiency .
  • Response surface modeling : Predict optimal conditions for pyrazole substitution kinetics .
    Computational tools (e.g., quantum chemical path-search methods) can pre-screen reaction pathways to reduce trial-and-error experimentation .

Biological Activity Profiling

Q. Q: What methodologies are recommended for initial screening of this compound's biological activity?

A:

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
    • Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., E. coli, B. cereus) .
  • Cellular cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Mechanistic Studies

Q. Q: How can researchers investigate the compound's mechanism of action at the molecular level?

A:

  • Structural biology : Co-crystallize the compound with target proteins (e.g., kinases) for X-ray diffraction analysis .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model binding interactions with active sites .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to validate target engagement .

Analytical Characterization Challenges

Q. Q: What advanced techniques resolve structural ambiguities in this compound?

A:

  • 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm bicyclic connectivity .
  • HRMS-ESI : Validate molecular formula (e.g., C₂₀H₂₀N₆O₂) with <2 ppm mass accuracy .
  • X-ray crystallography : Resolve stereochemistry of the azabicyclo[3.2.1]octane core .

Addressing Data Contradictions

Q. Q: How should discrepancies in biological activity data between studies be analyzed?

A:

Replicate experiments : Ensure consistency in assay conditions (pH, temperature, cell passage number) .

Meta-analysis : Use statistical tools (e.g., Cohen’s d) to compare effect sizes across studies .

Probe solubility : Variations in DMSO stock concentration or aggregation behavior may explain divergent results .

Stability and Reactivity

Q. Q: What strategies ensure the compound's stability during storage and biological assays?

A:

  • Storage : Lyophilize and store at -80°C under argon. Avoid repeated freeze-thaw cycles .
  • In-use stability : Monitor degradation via UPLC-PDA at λ=254 nm over 24 hours in assay buffers (e.g., PBS, pH 7.4) .

Interdisciplinary Applications

Q. Q: How can this compound be integrated into materials science or environmental chemistry research?

A:

  • Metal-organic frameworks (MOFs) : Functionalize MOFs via the pyrazole group for catalytic or sensing applications .
  • Environmental fate studies : Use LC-MS/MS to track degradation products in simulated aquatic systems (OECD 309 guidelines) .

Toxicity and Safety Protocols

Q. Q: What safety measures are critical when handling this compound in the lab?

A:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential respiratory irritancy .
  • Spill management : Neutralize with activated carbon and dispose as hazardous waste .

Computational Modeling Integration

Q. Q: How can machine learning improve the compound's therapeutic potential?

A:

  • QSAR modeling : Train models on PubChem BioAssay data to predict off-target effects .
  • Generative chemistry : Use GNNs (Graph Neural Networks) to design analogs with enhanced target selectivity .

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